molecular formula C18H20N4O3S B2537035 5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-72-7

5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2537035
CAS No.: 941243-72-7
M. Wt: 372.44
InChI Key: RWCFXVGLOCMPDU-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS 941243-72-7) is a specialized organic compound with a molecular formula of C18H20N4O3S and a molecular weight of 372.44 g/mol . This chemical features a unique structure combining a 1,3-oxazole core with a piperidine-1-sulfonyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound's distinct architecture, including the oxazole ring, cyclopropylamino, and carbonitrile functional groups, offers significant chemical diversity and reactivity for structural modifications . The piperidine sulfonyl moiety is particularly relevant for optimizing drug-like properties, as such groups are known to contribute to improved solubility and cellular permeability, which are critical factors in candidate optimization . Oxazole derivatives have been extensively investigated for their biological activities and are present in compounds with various therapeutic applications, highlighting the research value of this chemical scaffold . Supplied as a high-purity material, this compound is intended for use as a key building block or intermediate in the synthesis of more complex molecules for pharmaceutical R&D. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(cyclopropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c19-12-16-18(20-14-6-7-14)25-17(21-16)13-4-8-15(9-5-13)26(23,24)22-10-2-1-3-11-22/h4-5,8-9,14,20H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCFXVGLOCMPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the cyclopropylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A detailed comparison of key structural analogs is provided below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Application/Use Reference
Target Compound : 5-(Cyclopropylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 1,3-Oxazole - 5-(Cyclopropylamino)
- 2-(4-piperidine-1-sulfonylphenyl)
- 4-CN
C19H22N4O3S ~402.48* Undisclosed (Potential kinase inhibitor)
BJ06040 : 5-[(3-Methoxypropyl)amino]-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 1,3-Oxazole - 5-(3-Methoxypropylamino)
- Same 2-position substituent
- 4-CN
C19H24N4O4S 404.48 Undisclosed (Research compound)
Cerdulatinib (4-(Cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide) Pyrimidine - Pyrimidine carboxamide
- Piperazine sulfonyl
- Cyclopropylamino
C20H27N7O3S 445.54 Tyrosine kinase inhibitor (Pharmaceutical)
Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) Triazine - Triazine core
- Cyclopropylamino
- Chloro and methyl groups
C10H13ClN6 252.71 Herbicide (Agricultural)
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole - Pyrazole core
- Trifluoromethyl sulfinyl
- Dichlorophenyl
C12H4Cl2F6N4OS 437.15 Insecticide (Agricultural)

*Estimated based on BJ06040’s formula (C19H24N4O4S) with adjustment for cyclopropyl vs. methoxypropyl group.

Key Differences in Physicochemical Properties

  • Molecular Weight : The target compound (~402.48) is lighter than cerdulatinib (445.54) but heavier than procyazine (252.71). This impacts bioavailability and permeability .
  • Cyclopropylamino (target compound, procyazine) confers metabolic stability compared to BJ06040’s 3-methoxypropylamino, which may increase hydrophilicity . Carbonitrile groups (target compound, procyazine, fipronil) contribute to electrophilicity and binding interactions .

Research Findings and Development Status

  • Cerdulatinib : Advanced to clinical trials for hematologic malignancies, validating the pharmacophore model shared with the target compound .
  • BJ06040: No disclosed clinical data, but its structural similarity to kinase inhibitors supports further investigation .
  • Procyazine/Fipronil : Established agrochemicals with well-documented mechanisms, underscoring the versatility of carbonitrile-containing scaffolds .

Biological Activity

The compound 5-(Cyclopropylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a member of a class of chemical compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.43 g/mol

This structure features a cyclopropylamino group, a piperidine sulfonyl moiety, and an oxazole ring, which are key components contributing to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have been evaluated for their anticancer potential, showing promise in inhibiting tumor growth and proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The sulfonamide group plays a crucial role in enzyme inhibition.
  • The oxazole ring may interact with biological targets involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of piperidine derivatives against Salmonella Typhi and Pseudomonas aeruginosa. Results indicated significant inhibition at low concentrations .
  • Enzyme Inhibition Research : In vitro assays demonstrated that the compound effectively inhibited AChE, suggesting potential applications in treating Alzheimer's disease .
  • Anticancer Evaluation : Compounds similar to this one have been tested for their ability to induce apoptosis in cancer cells. Results showed a dose-dependent response in cell viability assays .

Data Table of Biological Activities

Activity TypeTest Organism/TargetResultReference
AntibacterialE. coliInhibition observed
AntibacterialS. aureusSignificant effect
Enzyme InhibitionAcetylcholinesterase (AChE)Effective inhibition
AnticancerVarious cancer cell linesDose-dependent apoptosis

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Cyclocondensation of a nitrile precursor (e.g., 4-cyanooxazole) with cyclopropylamine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2: Sulfonylation of the phenyl group using piperidine-1-sulfonyl chloride in the presence of a base like triethylamine .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride intermediates.

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR: 1^1H and 13^13C NMR to verify cyclopropylamine (δ ~1.0–1.5 ppm for cyclopropyl protons) and sulfonylpiperidine moieties (δ ~3.0–3.5 ppm for piperidine protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C18_{18}H19_{19}N4_4O3_3S: 387.12) .
  • X-ray Crystallography: For unambiguous confirmation of the oxazole core and substituent orientation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:
Prioritize assays aligned with the compound’s structural features:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the sulfonamide group’s affinity for ATP-binding pockets .
  • Antimicrobial Activity: Broth microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Answer:
Discrepancies may arise from:

  • Metabolic Instability: Perform hepatic microsome assays to assess metabolic degradation. If rapid clearance is observed, introduce steric hindrance (e.g., methyl groups) near the sulfonyl moiety .
  • Solubility Limitations: Use logP measurements and modify the carbonitrile group to improve aqueous solubility (e.g., replace with a carboxylate) .
  • Protocol Variability: Replicate assays under standardized conditions (e.g., identical cell passage numbers, serum concentrations) .

Advanced: What strategies are effective for elucidating the mechanism of action?

Answer:

  • Target Identification: Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Computational Docking: Molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guided by the sulfonyl group’s polarity .
  • Pathway Analysis: RNA sequencing of treated cells to identify differentially expressed genes (e.g., apoptosis-related markers like BAX/BCL-2) .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Substituent Variation: Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or sulfonyl groups (e.g., morpholine sulfonamide) to assess steric/electronic effects .
  • Bioisosteric Replacement: Replace the oxazole core with thiazole or imidazole to evaluate heterocycle specificity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) .

Advanced: How should researchers address low reproducibility in synthetic yields?

Answer:

  • Reaction Monitoring: Employ in situ FTIR or HPLC to track intermediate formation (e.g., oxazole ring closure) and adjust reaction time/temperature .
  • Catalyst Optimization: Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings if aryl-bromide intermediates are used .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and introduce protecting groups for reactive amines .

Advanced: What computational tools can predict pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 inhibition risks .
  • MD Simulations: GROMACS for assessing binding stability with target proteins over time .
  • Metabolite Prediction: GLORYx to identify potential Phase I/II metabolites and guide structural modifications .

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